![molecular formula C15H17NO2S B14517600 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol CAS No. 62539-59-7](/img/structure/B14517600.png)
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system fused with a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The scalability of the synthesis is crucial for its application in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thieno[3,2-c]pyridine ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thieno[3,2-c]pyridine ring system can modulate the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine derivative with antiplatelet activity.
Prasugrel: A thienopyridine derivative with enhanced antiplatelet effects.
Uniqueness
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is unique due to its specific structural features, including the methoxyphenol group, which distinguishes it from other thienopyridine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
62539-59-7 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C15H17NO2S/c1-18-13-2-3-14(17)12(8-13)10-16-6-4-15-11(9-16)5-7-19-15/h2-3,5,7-8,17H,4,6,9-10H2,1H3 |
Clave InChI |
NWVVVCUDMGQYTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CN2CCC3=C(C2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


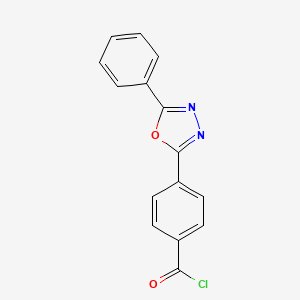
![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

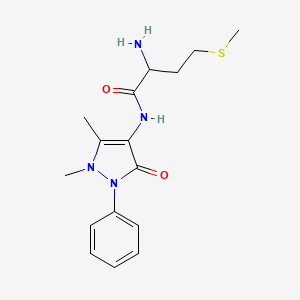
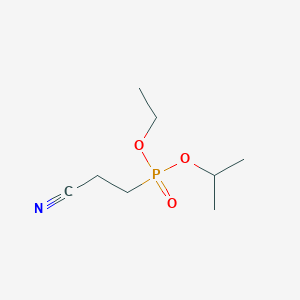
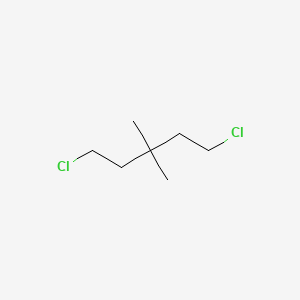
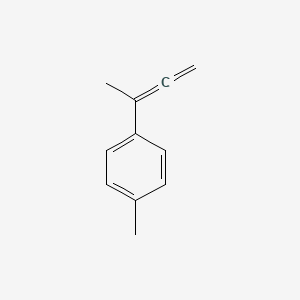
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
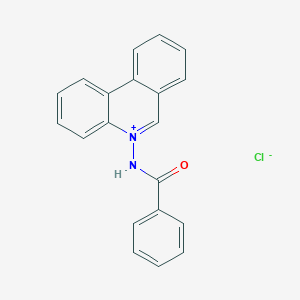
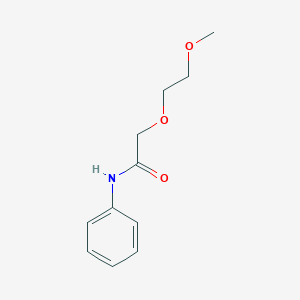
![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)
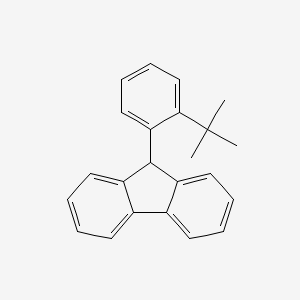
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
